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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-thiourea

Cat. No.: B1302530 Get Quote

An In-depth Technical Guide to 1-(3-
Nitrophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential biological significance of 1-(3-Nitrophenyl)-2-thiourea. The information is

curated for professionals in chemical research and drug development, presenting key data in a

structured and accessible format.

Core Chemical Properties
1-(3-Nitrophenyl)-2-thiourea, identified by the CAS Number 709-72-8, is an organic

compound with the molecular formula C₇H₇N₃O₂S.[1][2][3] It possesses a molecular weight of

approximately 197.21 g/mol .[1][2][3] The compound typically appears as a solid.[1] While

melting point data varies across sources, reported ranges include 151-156 °C, 160-162 °C, and

189 °C, which may reflect differences in purity or experimental conditions.[4]
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Property Value Reference(s)

CAS Number 709-72-8 [1][2][3]

Molecular Formula C₇H₇N₃O₂S [1][2][3]

Molecular Weight 197.21 g/mol [1][2][3]

Appearance Solid [1]

Melting Point
151-156 °C, 160-162 °C, 189

°C
[4]
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Structural Information
The structure of 1-(3-Nitrophenyl)-2-thiourea is characterized by a phenyl ring substituted

with a nitro group at the meta position, which is in turn attached to a thiourea moiety. The

thiourea group, with its C=S double bond and two amino groups, is a key feature influencing

the molecule's chemical reactivity and potential biological interactions.

While specific crystallographic data for 1-(3-Nitrophenyl)-2-thiourea is not readily available in

the searched literature, the general structure can be visualized as follows:

Caption: 2D structure of 1-(3-Nitrophenyl)-2-thiourea.

Experimental Protocols
Synthesis of 1-(3-Nitrophenyl)-2-thiourea
While a specific, detailed experimental protocol for the synthesis of 1-(3-Nitrophenyl)-2-
thiourea was not found in the available literature, a general and plausible method can be

inferred from the synthesis of related compounds. A common route involves the reaction of 3-

nitroaniline with a thiocyanate salt in the presence of an acid to form an isothiocyanate
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intermediate, which is then reacted with ammonia. A more direct approach, described for the

synthesis of N-(substituted-phenyl)-thioureas, involves the reaction of the corresponding aniline

with carbon disulfide and a base, followed by treatment with an amine or ammonia.

Proposed Synthesis Workflow:

Start Materials:
3-Nitroaniline

Carbon Disulfide
Base (e.g., NaOH)

Formation of
Sodium N-(3-nitrophenyl)dithiocarbamate

Step 1 Reaction with
Ammonia or an
Ammonium Salt

Step 2 1-(3-Nitrophenyl)-2-thioureaStep 3 Purification:
Recrystallization

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(3-Nitrophenyl)-2-thiourea.

Note: This is a generalized protocol and would require optimization of reaction conditions such

as temperature, reaction time, and purification methods.

Spectroscopic Data
Detailed experimental spectra for 1-(3-Nitrophenyl)-2-thiourea are not widely available.

However, characteristic spectral features can be predicted based on its structure and data from

similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the nitrophenyl ring, with their chemical shifts and coupling patterns influenced by

the positions of the nitro and thiourea groups. The protons of the NH and NH₂ groups of the

thiourea moiety would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring

and a characteristic signal for the C=S carbon of the thiourea group, typically found in the

range of 180-190 ppm.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H

stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹),
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and strong absorptions corresponding to the symmetric and asymmetric stretching of the

NO₂ group (around 1530 and 1350 cm⁻¹, respectively).

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (m/z ≈ 197). Fragmentation patterns would likely

involve the loss of the nitro group and cleavage of the thiourea moiety.

Potential Biological Activities and Signaling
Pathways
While direct biological studies on 1-(3-Nitrophenyl)-2-thiourea are limited in the reviewed

literature, the broader class of thiourea derivatives is known to exhibit a wide range of

biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7]

A study on the related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, demonstrated anti-

inflammatory activity.[6][7] This suggests that 1-(3-Nitrophenyl)-2-thiourea may also possess

similar properties. The anti-inflammatory effects of some drugs are mediated through the

inhibition of inflammatory signaling pathways.

Potential Signaling Pathway Inhibition:
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Caption: Hypothetical inhibition of inflammatory signaling by 1-(3-Nitrophenyl)-2-thiourea.

Furthermore, various thiourea derivatives have been investigated for their cytotoxic activity

against different cancer cell lines.[5] The mechanism of action often involves the induction of

apoptosis. The presence of the nitro group, an electron-withdrawing group, on the phenyl ring

could potentially enhance such biological activities.

Disclaimer: The biological activities and signaling pathway interactions described above are

based on the activities of related compounds and represent potential areas of investigation for

1-(3-Nitrophenyl)-2-thiourea. Further experimental validation is required to confirm these

properties for this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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